

physical properties of 2-Methoxy-2-phenylethanol

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Compound Name: 2-Methoxy-2-phenylethanol

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An In-Depth Technical Guide to the Physical Properties of **2-Methoxy-2-phenylethanol**

Authored by a Senior Application Scientist

Introduction

2-Methoxy-2-phenylethanol is a chiral aromatic alcohol that serves as a valuable building block and analytical tool in modern chemistry. Its structure, featuring a stereocenter adjacent to a phenyl ring, a primary alcohol, and a methoxy group, imparts a unique combination of physical and chemical properties. This guide provides an in-depth exploration of these physical characteristics, offering both foundational data and the experimental context necessary for its effective application in research and development. Professionals in synthetic chemistry, materials science, and drug development will find this document a critical resource for understanding how the molecule's physical nature dictates its behavior and utility, from reaction kinetics to purification strategies. Its applications include use as a chiral probe for determining absolute configurations, and as a precursor in the synthesis of optically active compounds like 1,4-dihydropyridines and opioid receptor agonists.^{[1][2][3][4]}

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for interpreting its physical properties. **2-Methoxy-2-phenylethanol** exists as a racemic mixture and as two distinct enantiomers, (R)- and (S)-.

- Molecular Formula: C₉H₁₂O₂[\[5\]](#)
- Molecular Weight: 152.19 g/mol [\[5\]](#)
- Systematic Name: **2-Methoxy-2-phenylethanol**
- Common Synonyms: β-Methoxyphenethyl alcohol, 2-Phenyl-2-methoxyethanol[\[1\]](#)[\[4\]](#)
- CAS Numbers:
 - Racemate: 2979-22-8[\[6\]](#)
 - (S)-(+)-enantiomer: 66051-01-2[\[3\]](#)[\[5\]](#)
 - (R)-(-)-enantiomer: 17628-72-7[\[7\]](#)

The molecule's structure is defined by a central chiral carbon atom bonded to a phenyl group, a methoxy group, a hydroxymethyl group, and a hydrogen atom. This arrangement is the source of its stereoisomerism and optical activity.

Caption: Molecular structure of **2-Methoxy-2-phenylethanol** with chiral center (C*).

Core Physical Properties

The macroscopic properties of a substance are a direct reflection of its molecular structure and intermolecular forces. For **2-Methoxy-2-phenylethanol**, the interplay between the polar hydroxyl group (capable of hydrogen bonding), the bulky, nonpolar phenyl ring, and the polar ether linkage defines its physical state and behavior.

Table 1: Summary of Key Physical Properties

Property	Value (Racemate)	Value (Enantiomers)	Significance & Context
Physical Form	Liquid at 25°C	Liquid at 25°C[3]	Influences handling, storage, and reaction setup.
Density	1.061 g/mL at 25°C[6]	(R): 1.05 g/mL; 1.054 g/mL[3]	Essential for mass-to-volume conversions in synthesis.
Boiling Point	237 °C at 760 mmHg[6]	65 °C at 0.1 mmHg[3]	High BP at atm. pressure indicates strong intermolecular forces. Vacuum distillation is required for purification to prevent decomposition.
Refractive Index	n^{20}/D 1.519[6]	n^{20}/D 1.52[3]	A rapid and non-destructive method for identity confirmation and purity assessment.
Flash Point	98 °C (208.4 °F)	98 °C (208.4 °F)[3]	Classifies the substance as a combustible liquid, informing safe handling and storage protocols away from ignition sources.
pKa	14.18 ± 0.10 (Predicted)[1][4]	N/A	Indicates the low acidity of the hydroxyl proton, comparable to other primary alcohols. Relevant for

Property	Value (Racemate)	Value (Enantiomers)	Significance & Context
			selecting appropriate bases in reactions.

| Optical Activity | 0° (racemic mixture) | (R): $[\alpha]^{20}/D -133^\circ$ (c=1, acetone): $[\alpha]^{19}/D +133^\circ$ (c=1, acetone)[3] | The defining property of the enantiomers, crucial for chiral applications and stereochemical analysis. |

Detailed Analysis of Key Properties

Chirality and Optical Activity

The presence of a single stereocenter means that **2-Methoxy-2-phenylethanol** is a chiral molecule, existing as a pair of non-superimposable mirror images (enantiomers). This is arguably its most significant physical property from a drug development perspective. While the racemic mixture does not rotate plane-polarized light, the individual enantiomers exhibit equal and opposite optical rotation.[3] The high specific rotation value of 133° indicates a pronounced interaction with polarized light, making polarimetry an effective technique for determining enantiomeric purity.

Causality: This property arises from the asymmetric arrangement of four different substituents around the central carbon atom. This asymmetry causes the electron clouds of the molecule to interact differently with the left- and right-circularly polarized components of plane-polarized light, resulting in a net rotation of the light's plane.

Boiling Point and Volatility

The atmospheric boiling point of 237 °C is relatively high for a molecule of this size.[6] This is a direct consequence of two primary intermolecular forces:

- Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, leading to strong associative forces between molecules.
- Van der Waals Forces: The large phenyl group contributes significantly to London dispersion forces.

This low volatility necessitates the use of vacuum distillation for purification, as indicated by the boiling point of 65 °C at a reduced pressure of 0.1 mmHg.[\[3\]](#) Attempting to distill at atmospheric pressure risks thermal decomposition.

Solubility Profile

2-Methoxy-2-phenylethanol is an amphiphilic molecule. The hydroxyl group provides a polar, hydrophilic character, enabling hydrogen bonding with protic solvents like water. Conversely, the phenyl ring is nonpolar and hydrophobic. This dual nature results in some solubility in water[\[8\]](#) and excellent miscibility with a wide range of organic solvents, such as alcohols, ethers, and chlorinated solvents[\[9\]](#).

Expert Insight: This solubility profile is highly advantageous. It allows the compound to be used in diverse reaction media, from partially aqueous systems to purely organic ones. It can also act as a phase-transfer agent or a co-solvent to bridge the solubility gap between a nonpolar organic reactant and a polar reagent.

Spectroscopic & Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of **2-Methoxy-2-phenylethanol**. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a complete map of the carbon-hydrogen framework.

¹H NMR Data (400 MHz, CDCl₃)[\[10\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.36 - 7.24	Multiplet	5H	Aromatic protons (C_6H_5)
4.20	Doublet of doublets	1H	Methine proton (-CH(O)-)
3.68 - 3.57	Multiplet	2H	Methylene protons (-CH ₂ OH)
3.27	Singlet	3H	Methoxy protons (-OCH ₃)

| 2.85 | Singlet | 1H | Hydroxyl proton (-OH) |

¹³C NMR Data (101 MHz, CDCl₃)[10]

Chemical Shift (δ , ppm)	Assignment
138.4	Quaternary Aromatic Carbon (C-ipso)
128.8, 128.4, 127.2	Aromatic Carbons (-CH)
84.3	Methine Carbon (-CH(O)-)
67.3	Methylene Carbon (-CH ₂ OH)

| 55.7 | Methoxy Carbon (-OCH₃) |

Experimental Workflow: NMR Sample Preparation and Analysis

The following protocol outlines the standard procedure for obtaining high-resolution NMR data for a liquid sample like **2-Methoxy-2-phenylethanol**.

- Solvent Preparation: Use a deuterated solvent (e.g., CDCl₃) to avoid a large solvent signal in the ¹H NMR spectrum. The deuterium also provides the lock signal for the spectrometer.

- Sample Preparation: Accurately weigh ~5-10 mg of **2-Methoxy-2-phenylethanol** and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean vial.
- Transfer: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
- Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then be tuned, locked onto the deuterium signal, and shimmed to optimize the magnetic field homogeneity.
- Acquisition: Acquire the ^1H spectrum first, as it is faster. Subsequently, run the longer ^{13}C acquisition. Standard parameters are typically sufficient, but can be optimized for concentration.
- Processing: Fourier transform the raw data (FID), phase the resulting spectrum, and integrate the signals to obtain the final, interpretable spectra.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For **2-Methoxy-2-phenylethanol**, the key absorptions are:

- $\sim 3400 \text{ cm}^{-1}$ (broad): O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding.
- $\sim 3100\text{-}3000 \text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 2950\text{-}2850 \text{ cm}^{-1}$: Aliphatic C-H stretching from the methoxy, methylene, and methine groups.
- $\sim 1600, \sim 1490, \sim 1450 \text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.
- $\sim 1100 \text{ cm}^{-1}$ (strong): C-O stretching vibrations from the ether and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

- Molecular Ion (M^+): The molecule will show a molecular ion peak corresponding to its molecular weight ($m/z \approx 152$). High-resolution MS can confirm the elemental formula $C_9H_{12}O_2$.^[5]
- Key Fragmentation Pathways:
 - Loss of $\cdot CH_2OH$ ($m/z = 31$): Cleavage next to the oxygen can lead to a stable benzylic cation at m/z 121.
 - Loss of $\cdot OCH_3$ ($m/z = 31$): Similar cleavage can also result in the loss of the methoxy group.
 - Benzylic Cleavage: The primary fragmentation will likely produce the $C_6H_5CH(OCH_3)^+$ fragment at m/z 121, which is highly stabilized by the phenyl ring and the oxygen atom.

Safety and Handling

A thorough understanding of physical properties includes safety considerations. **2-Methoxy-2-phenylethanol** is classified as a hazardous substance.

- Signal Word: Warning^[5]
- Primary Hazards: It is harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4). It also causes skin and serious eye irritation.^[5]
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
- Storage: As a combustible liquid with a flash point of 98 °C, it should be stored in a cool, dry, well-ventilated area away from sources of ignition.

Conclusion

The physical properties of **2-Methoxy-2-phenylethanol** are a direct manifestation of its elegant and functional molecular architecture. Its liquid state, high boiling point, amphiphilic solubility,

and, most notably, its chirality, are all critical parameters that govern its application in scientific research. The spectroscopic data provide an unambiguous fingerprint for its identification and quality control. By leveraging the in-depth information presented in this guide, researchers, scientists, and drug development professionals can confidently and safely utilize this versatile compound to its full potential.

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